

A Technical Guide to 1-Boc-Nipecotic Acid: Synthesis, Properties, and Applications

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Compound of Interest

Compound Name: 1-Boc-Nipecotic acid

Cat. No.: B3193409

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Introduction

1-Boc-Nipecotic acid, also known as 1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid, is a protected form of nipecotic acid, a cyclic β -amino acid. The introduction of the tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen makes it a valuable and versatile building block in synthetic organic and medicinal chemistry. Its primary application lies in the synthesis of peptidomimetics and as a key intermediate in the development of gamma-aminobutyric acid (GABA) uptake inhibitors, which are crucial targets for treating neurological disorders such as epilepsy and anxiety. This guide provides a comprehensive overview of its chemical properties, synthesis, and common applications.

Core Chemical and Physical Data

The fundamental properties of **1-Boc-Nipecotic acid** are summarized below. It is important to note the existence of different stereoisomers, each with a unique CAS number.

Property	Value	References
Molecular Formula	C ₁₁ H ₁₉ NO ₄	[1]
Molecular Weight	229.27 g/mol	[1][2]
Appearance	White to off-white solid	
Melting Point	165-169 °C ((S)-enantiomer)	[3]
Optical Activity ([α] ²² /D)	+57° (c = 1 in chloroform) ((S)-enantiomer)	[3]
Solubility	Soluble in organic solvents like methanol, ethanol, DMSO, and DMF; slightly soluble in water.	
CAS Number (Racemic)	84358-12-3	[4]
CAS Number ((S)-enantiomer)	88495-54-9	[3]
CAS Number ((R)-enantiomer)	163438-09-3	[5][6]
Synonyms	1-Boc-Piperidine-3-carboxylic acid, N-tert-Butoxycarbonyl nipecotic acid	[4]

Spectroscopic Data

Type	Data	References
Mass Spectrometry	m/z = 230 [M+H] ⁺	[5]
¹ H NMR	Spectra available for the (R)-enantiomer.	[7]
¹³ C NMR	Data available from spectral databases.	[7]
Infrared (IR)	Spectra available from spectral databases.	[7]

Experimental Protocols

Synthesis of (R)-1-Boc-Nipecotic Acid

This protocol details the standard procedure for protecting the secondary amine of nipecotic acid with a Boc group.

Materials:

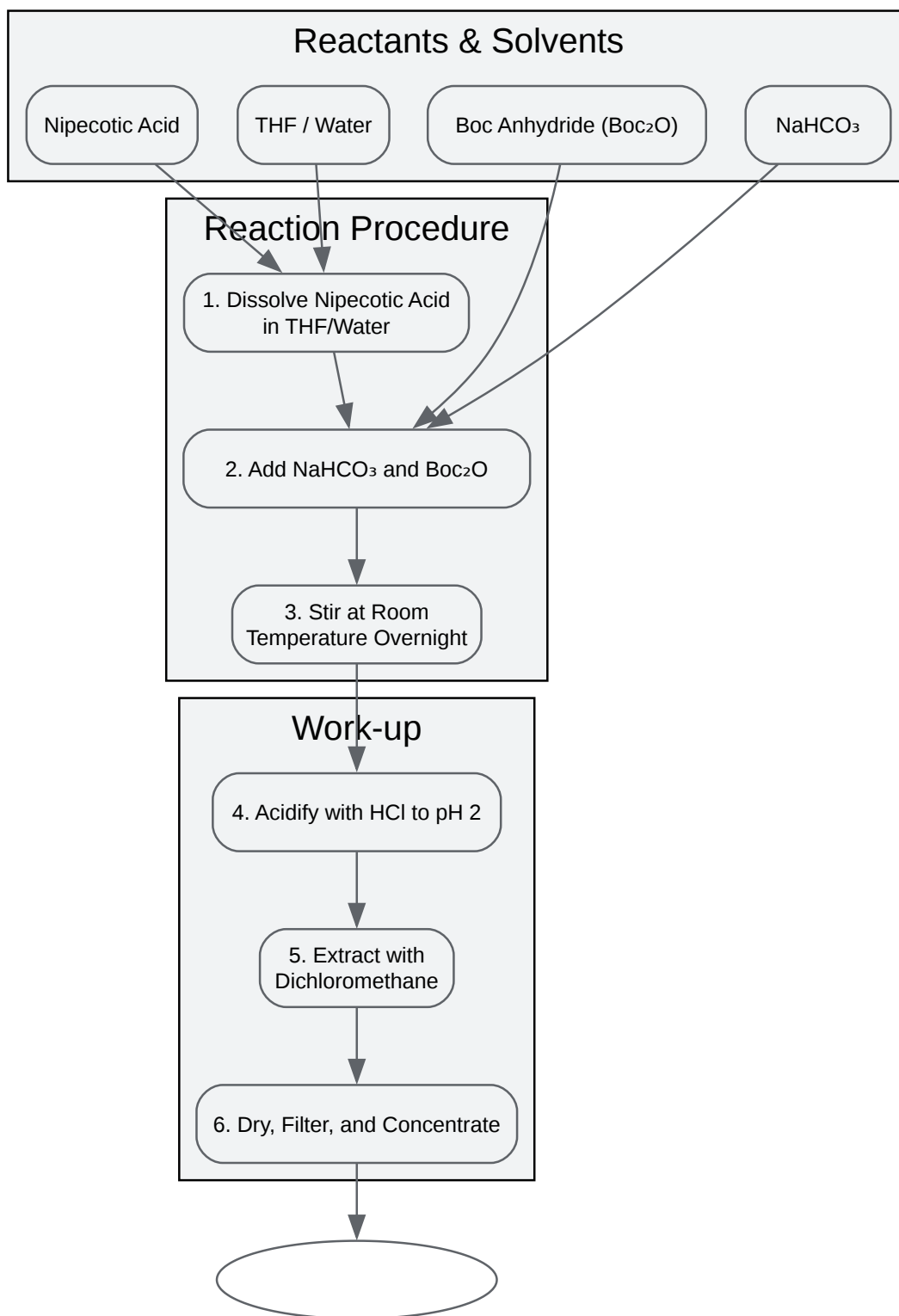
- (R)-3-Piperidinecarboxylic acid ((R)-Nipecotic acid)
- Di-tert-butyl dicarbonate (Boc_2O)
- Sodium bicarbonate (NaHCO_3)
- Tetrahydrofuran (THF)
- Water
- Concentrated Hydrochloric Acid (HCl)
- Dichloromethane (DCM)
- Anhydrous sodium sulfate (Na_2SO_4)

Procedure:[\[5\]](#)

- Dissolve (R)-3-Piperidinecarboxylic acid (1.0 eq) in a 1:1 solvent mixture of tetrahydrofuran and water.
- Add di-tert-butyl dicarbonate (1.4 eq) and sodium bicarbonate (1.4 eq) to the solution.
- Stir the reaction mixture vigorously at room temperature overnight.
- After the reaction is complete (monitored by TLC or LCMS), dilute the mixture with water and diethyl ether.
- Separate the aqueous layer and acidify it to a pH of 2 using concentrated hydrochloric acid.

- Extract the acidified aqueous layer with dichloromethane (3x).
- Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product, (R)-**1-Boc-Nipecotic acid**.

Synthesis of 1-Boc-Nipecotic Acid

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Caption: Workflow for the Boc-protection of Nipecotic Acid.

Application in Amide Synthesis: Preparation of 1-Boc-Piperidine-3-carboxamide

This protocol demonstrates a common application of **1-Boc-Nipecotic acid** as a building block in the synthesis of amide derivatives.

Materials:

- **1-Boc-Nipecotic acid**
- 1-Hydroxybenzotriazole (HOBt)
- 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC)
- N,N-Diisopropylethylamine (DIPEA)
- Ammonia in Methanol (e.g., 7N solution)
- Dichloromethane (DCM)
- Saturated sodium bicarbonate solution
- Brine

Procedure:

- Dissolve **1-Boc-Nipecotic acid** (1.0 eq) in dichloromethane.
- Add HOBt (1.2 eq) and EDC (1.2 eq) to the solution.
- Add DIPEA (2.5 eq) to the mixture and stir at room temperature for 15 minutes to activate the carboxylic acid.
- Slowly add the ammonia solution in methanol (2.0 eq) dropwise to the reaction mixture.
- Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

- Upon completion, dilute the reaction mixture with DCM.
- Wash the organic layer sequentially with saturated sodium bicarbonate solution and then with brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude 1-Boc-piperidine-3-carboxamide.

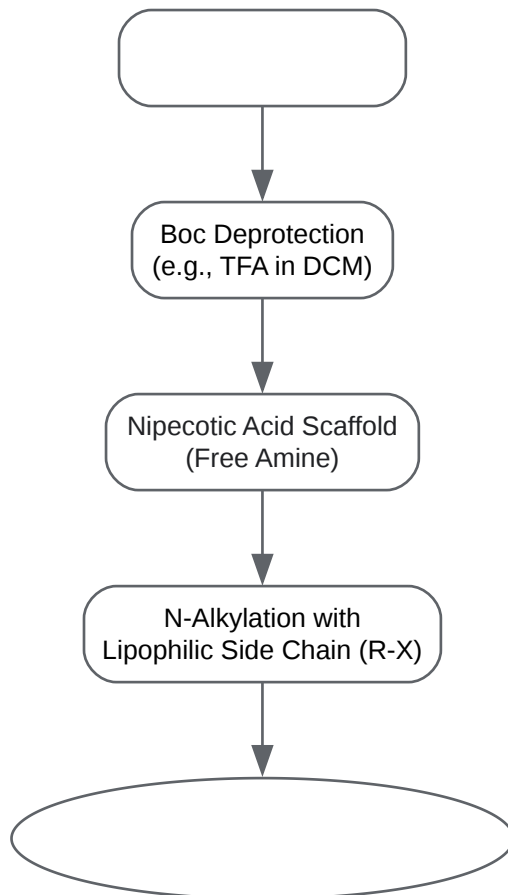
Role in the Synthesis of GABA Uptake Inhibitors

1-Boc-Nipecotic acid is a precursor for synthesizing potent and selective inhibitors of GABA transporters (GATs). The unprotected parent molecule, nipecotic acid, is a known GAT inhibitor but cannot effectively cross the blood-brain barrier. Chemical modification is necessary to enhance its lipophilicity and pharmacological properties. The synthesis strategy typically involves two key steps after starting with **1-Boc-Nipecotic acid**.

- **Boc Deprotection:** The Boc group is removed under acidic conditions (e.g., using trifluoroacetic acid, TFA, or HCl in an organic solvent) to yield the free secondary amine of the nipecotic acid scaffold.
- **N-Alkylation:** The exposed nitrogen is then alkylated with various lipophilic side chains. This step is crucial for modulating the potency and selectivity of the final compound for different GAT subtypes (e.g., GAT-1, GAT-2, GAT-3).

This synthetic pathway allows for the creation of a diverse library of nipecotic acid derivatives for structure-activity relationship (SAR) studies in the pursuit of novel anticonvulsant and anxiolytic drugs.^{[8][9]}

Role in GABA Uptake Inhibitor Synthesis



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Caption: Synthetic pathway from **1-Boc-Nipecotic acid** to GABA inhibitors.

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